molecular formula C23H16Cl2FN3O3 B12384644 Hsd17B13-IN-48

Hsd17B13-IN-48

Cat. No.: B12384644
M. Wt: 472.3 g/mol
InChI Key: NJKMJALOBLNOQC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-48 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step often involves a coupling reaction to attach the inhibitor moiety to the core structure .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow chemistry can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-48 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound. Each intermediate is characterized and purified before proceeding to the next step in the synthetic route .

Scientific Research Applications

Hsd17B13-IN-48 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and enzyme inhibition.

    Biology: Investigated for its effects on liver cells and its potential to reduce liver inflammation and fibrosis.

    Medicine: Explored as a therapeutic agent for the treatment of NAFLD, NASH, and other liver diseases.

Mechanism of Action

Hsd17B13-IN-48 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the biosynthesis of pro-inflammatory lipid mediators, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .

Comparison with Similar Compounds

Hsd17B13-IN-48 is compared with other similar compounds such as BI-3231, another potent and selective HSD17B13 inhibitor. While both compounds target the same enzyme, this compound has shown higher selectivity and potency in preclinical studies. Other similar compounds include various HSD17B13 inhibitors identified through high-throughput screening and structure-based design .

List of Similar Compounds

This compound stands out due to its unique chemical structure and higher efficacy in inhibiting HSD17B13, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H16Cl2FN3O3

Molecular Weight

472.3 g/mol

IUPAC Name

3,5-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m0/s1

InChI Key

NJKMJALOBLNOQC-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.